molecular formula C7H5F3N2O2 B027955 4-Nitro-3-(trifluoromethyl)aniline CAS No. 393-11-3

4-Nitro-3-(trifluoromethyl)aniline

Cat. No. B027955
CAS RN: 393-11-3
M. Wt: 206.12 g/mol
InChI Key: UTKUVRNVYFTEHF-UHFFFAOYSA-N
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Patent
US07427682B2

Procedure details

5-Amino-2-nitrobenzotrifluoride (16.25 g, 78.8 mmol) was dissolved in tetrahydrofuran (100 mL) and methanol (100 mL) and to this solution was added p-toluenesulfonic acid (0.18 g, 0.95 mmol) and N-iodosuccinimide (17.8 g, 78.8 mmol). The solution was stirred all day. N-iodosuccinimide (0.78 g, 3.47 mmol) and p-toluenesulfonic acid (0.2 g, 1.05 mmol) were then added and the solution stirred overnight at room temperature under nitrogen. The solution was concentrated under vacuum to a small volume. Water (200 mL) was added to the reaction mixture and and a brown solid precipitated out. The solid was filtered- and washed with water, then dissolved in ethyl acetate (100 mL) and diethyl ether (60 mL). The organic solution was washed with 10% sodium thiosulfate solution (50 mL). This created an emulsion which was alleviated by adding diethy! ether and water and filtering undissolved material. The layers were separated and the organic layer was washed with 10% sodium thiosulfate solution (50 mL), water was then added to the aqueous layer and the layers separated. The organic layer was washed with brine (50 mL), dried over magnesium sulfate, filtered, and evaporated to yield the title compound as a brown solid that was dried under vacuum.
Quantity
16.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.CO.C1(C)C=CC(S(O)(=O)=O)=CC=1.[I:28]N1C(=O)CCC1=O>O1CCCC1>[I:28][C:3]1[CH:4]=[C:5]([N+:12]([O-:14])=[O:13])[C:6]([C:8]([F:11])([F:10])[F:9])=[CH:7][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
16.25 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
0.18 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
17.8 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
0.78 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred all day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred overnight at room temperature under nitrogen
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum to a small volume
ADDITION
Type
ADDITION
Details
Water (200 mL) was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
a brown solid precipitated out
FILTRATION
Type
FILTRATION
Details
The solid was filtered-
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
The organic solution was washed with 10% sodium thiosulfate solution (50 mL)
ADDITION
Type
ADDITION
Details
by adding diethy
FILTRATION
Type
FILTRATION
Details
ether and water and filtering undissolved material
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 10% sodium thiosulfate solution (50 mL), water
ADDITION
Type
ADDITION
Details
was then added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=C(C(=C1)[N+](=O)[O-])C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.